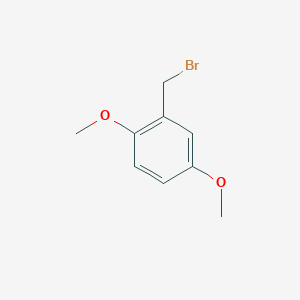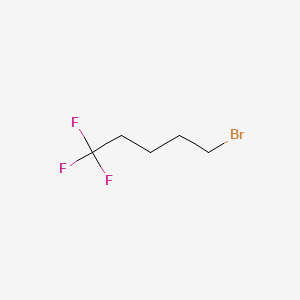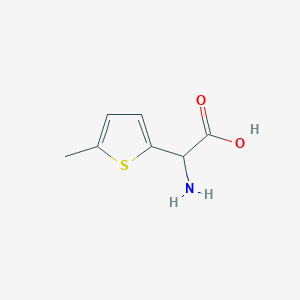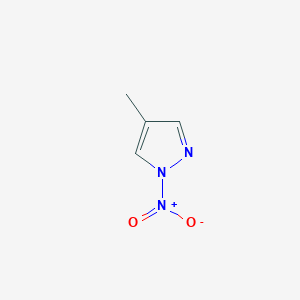
2-(Bromomethyl)-1,4-dimethoxybenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-(Bromomethyl)-1,4-dimethoxybenzene involves regioselective bromination processes. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions yields different bromination products, including synthetically useful derivatives. These products can be further utilized to synthesize sulfur-containing quinone derivatives (Aitken et al., 2016).
Molecular Structure Analysis
The molecular structure of bromomethylated dimethoxybenzenes has been elucidated using techniques such as X-ray crystallography. The structural analysis provides detailed insights into the crystal symmetry and dimensions, contributing to a better understanding of the compound's molecular architecture (Saeed et al., 2024).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
2-(Bromomethyl)-1,4-dimethoxybenzene has been instrumental in chemical synthesis. For instance, its reaction with sulfur-functionalized benzoquinones has led to the creation of new sulfur-containing quinone derivatives, showcasing its versatility in organic synthesis (Aitken et al., 2016). Additionally, it has been used in the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones, demonstrating fine-tuned control over bromination and oxidation reactions (Kim et al., 2001).
Materials Science and Liquid Crystals
In the realm of materials science, 2-(Bromomethyl)-1,4-dimethoxybenzene is a precursor in the synthesis of tetraoxa[8]circulenes, which are candidates for discotic mesogens due to their liquid crystal behavior (Eskildsen et al., 2000).
Pharmaceuticals and Medical Intermediates
In pharmaceutical research, this compound plays a crucial role. It's used in preparing medical intermediates like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which has implications in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).
Protecting Groups in Amino Acid Synthesis
The compound also finds use in protecting acyclic amino acid derivatives, as demonstrated by the introduction of a new protecting group, 1,2-dimethoxy-4,5-dimethylene, which is achievable through its reaction (Tayama et al., 2012).
Energy Storage
Remarkably, derivatives of 1,4-dimethoxybenzene, which include 2-(Bromomethyl)-1,4-dimethoxybenzene, have been explored as catholyte materials for non-aqueous redox flow batteries. This demonstrates its potential in high-performance energy storage applications (Zhang et al., 2017).
Polymer Synthesis
In polymer science, it has been used in the synthesis of hyperbranched polyethers, illustrating its role in advanced polymerconstruction and material engineering (Uhrich et al., 1992).
Molecular Electronics
The compound's derivatives have been studied in radical cations for applications in molecular electronics, particularly in understanding intramolecular electron transfer processes (Wartini et al., 1998).
Environmental Science
It's also relevant in environmental science, as demonstrated in studies like the ozonolysis of lignin models including 1,4-dimethoxybenzene, helping to understand atmospheric and environmental chemistry (Mvula et al., 2009).
Biochemistry and Oxidation Processes
In biochemistry, the compound's derivatives, such as 2-chloro-1,4-dimethoxybenzene, have been identified as catalytic cofactors in oxidation processes, shedding light on the mechanisms of enzymatic reactions (Teunissen & Field, 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKYDOSKNCXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343756 | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,4-dimethoxybenzene | |
CAS RN |
60732-17-4 | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)



![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)





